NUC-7738

Oncology Nucleoside Analogue In Vitro Potency

NUC-7738 is an ADA-resistant, hENT1-independent 3'-deoxyadenosine ProTide prodrug that overcomes the key resistance mechanisms limiting cordycepin efficacy—rapid ADA deamination, hENT1-dependent uptake, and ADK-requiring phosphorylation. Its phosphoramidate ProTide design delivers active 3′-dATP intracellularly, disrupting RNA polyadenylation and eliciting immune modulation. Clinically validated in the Phase I/II NuTide:701 trial, NUC-7738 demonstrates preferential leukemic stem cell cytotoxicity, potent hematological cancer activity, and synergy with pembrolizumab in PD-1 inhibitor-resistant melanoma. An essential tool for target validation in ADA/hENT1-overexpressing cancers, mechanistic studies of RNA-processing disruption, and as a ProTide benchmark for medicinal chemistry. Order high-purity NUC-7738 to accelerate your oncology discovery pipeline.

Molecular Formula C26H29N6O7P
Molecular Weight 568.5 g/mol
CAS No. 2348493-39-8
Cat. No. B10854547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNUC-7738
CAS2348493-39-8
Molecular FormulaC26H29N6O7P
Molecular Weight568.5 g/mol
Structural Identifiers
SMILESCC(C(=O)OCC1=CC=CC=C1)NP(=O)(OCC2CC(C(O2)N3C=NC4=C(N=CN=C43)N)O)OC5=CC=CC=C5
InChIInChI=1S/C26H29N6O7P/c1-17(26(34)36-13-18-8-4-2-5-9-18)31-40(35,39-19-10-6-3-7-11-19)37-14-20-12-21(33)25(38-20)32-16-30-22-23(27)28-15-29-24(22)32/h2-11,15-17,20-21,25,33H,12-14H2,1H3,(H,31,35)(H2,27,28,29)/t17-,20-,21+,25+,40?/m0/s1
InChIKeyUDLWWGQHMQIYCV-LKKHFEEPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





NUC-7738 (CAS 2348493-39-8): A Phosphoramidate ProTide Prodrug of Cordycepin with Differentiated Anti-Cancer Activity


NUC-7738 (CAS 2348493-39-8) is a 5′-aryloxy phosphoramidate prodrug of 3′-deoxyadenosine (3′-dA, cordycepin), a naturally occurring nucleoside analogue with established anti-cancer properties [1]. Its chemical modification via ProTide technology is designed to circumvent the key resistance mechanisms that limit the clinical utility of the parent compound 3′-dA, namely rapid metabolic deamination by adenosine deaminase (ADA) and poor cellular uptake via the human equilibrative nucleoside transporter 1 (hENT1) [2]. NUC-7738 is currently under clinical evaluation in the Phase I/II NuTide:701 trial for patients with advanced solid tumors and lymphoma [3].

Why NUC-7738 Cannot Be Substituted by Unmodified Cordycepin or Standard Nucleoside Analogs


Unmodified 3′-dA (cordycepin) is a potent nucleoside analogue in vitro but fails clinically due to a triad of resistance mechanisms: it is rapidly deaminated and inactivated by the ubiquitous enzyme adenosine deaminase (ADA), it relies on the hENT1 transporter for cellular uptake which is often downregulated in cancer cells, and it depends on intracellular phosphorylation by adenosine kinase (ADK) for activation [1]. These limitations result in insufficient intracellular concentrations of the active anti-cancer metabolite, 3′-deoxyadenosine triphosphate (3′-dATP) [2]. NUC-7738, as a phosphoramidate ProTide, is pre-activated and protected, allowing it to bypass these specific resistance pathways, which is a critical and quantifiable differentiator from its parent compound [3]. Therefore, substituting NUC-7738 with unmodified 3′-dA or other standard nucleoside analogs that share these vulnerabilities would not achieve the same therapeutic effect.

Quantitative Evidence for NUC-7738's Differentiation Against 3'-Deoxyadenosine


NUC-7738 Exhibits Significantly Greater In Vitro Cytotoxicity Than Its Parent Compound 3'-dA

In a direct head-to-head comparison across a panel of hematological cancer cell lines, NUC-7738 (compound 7a) demonstrated substantially greater cytotoxicity than the parent nucleoside 3'-dA. For instance, in the CCRF-CEM leukemia cell line, NUC-7738 had an LC50 of 2.36 μM, whereas 3'-dA failed to reach 50% cell death even at concentrations exceeding 198 μM [1]. In another study, NUC-7738 demonstrated up to 185-fold greater anti-cancer potency than 3'-dA across a variety of cancer cell lines [2].

Oncology Nucleoside Analogue In Vitro Potency

NUC-7738 Generates 3- to 56-Fold Higher Intracellular Concentrations of the Active Metabolite 3'-dATP

A key differentiator is NUC-7738's ability to bypass cellular resistance and generate high intracellular levels of the active metabolite, 3'-deoxyadenosine triphosphate (3'-dATP). In a study measuring intracellular anabolite levels, NUC-7738 (7a) generated 3'-dATP concentrations that were 3- to 56-fold higher than those produced by an equivalent dose of the parent compound 3'-dA across multiple cell lines [1].

Pharmacokinetics Drug Metabolism Active Metabolite

NUC-7738 Bypasses ADA-Mediated Degradation and Transporter-Dependent Uptake That Limit 3'-dA

Unlike 3'-dA, NUC-7738 is resistant to metabolic deactivation by adenosine deaminase (ADA) [1]. In inhibitor studies, the activity of NUC-7738 was unaffected by the presence of an ADA inhibitor, whereas the intracellular 3'-dATP levels generated by 3'-dA increased by 19- to 38-fold when ADA was inhibited, confirming the parent compound's vulnerability to this enzyme [2]. Furthermore, gene-trap screens and validation assays confirmed that, unlike 3'-dA, NUC-7738's activity is independent of the hENT1 nucleoside transporter and adenosine kinase (ADK) [3].

Drug Resistance Pharmacokinetics Enzymatic Stability

NUC-7738 Demonstrates Prolonged Intracellular Retention of Active Metabolite in Patients

In the Phase I part of the NuTide:701 clinical trial, administration of NUC-7738 resulted in high and sustained concentrations of the active metabolite 3'-dATP within patient peripheral blood mononuclear cells. 3'-dATP levels remained detectable for up to 50 hours post-infusion [1].

Clinical Pharmacology Pharmacokinetics PD Marker

NUC-7738 Shows Clinical Activity in PD-1 Inhibitor-Resistant Metastatic Melanoma

In the Phase II expansion cohort of the NuTide:701 study, NUC-7738 in combination with pembrolizumab was evaluated in 12 patients with metastatic cutaneous melanoma who had progressed on prior PD-1 inhibitor therapy. The combination demonstrated a disease control rate (DCR) of 75% at 8 weeks, with 2 patients achieving partial responses (PRs) of -55% and -32% [1].

Immuno-Oncology Melanoma Clinical Efficacy

NUC-7738 Demonstrates a Favorable Safety Profile with Low Rates of Severe Adverse Events

Across the Phase I dose-escalation study, NUC-7738 was well-tolerated with a favorable safety profile. The maximum tolerated dose (MTD) was established at 1350 mg/m2, and the recommended Phase II dose (RP2D) was set at 1125 mg/m2 [1]. Notably, no Grade 4 or 5 treatment-related adverse events (TRAEs) were observed in the Phase I study, and rates of Grade 3 TRAEs were low [2].

Safety Tolerability Clinical Trial

Recommended Research and Industrial Applications for NUC-7738


Investigating Novel Therapies for ADA-Resistant Cancers

Given its demonstrated resistance to ADA-mediated degradation and its independence from hENT1 transport [1], NUC-7738 is an ideal tool compound for research into cancers characterized by high ADA expression or low hENT1 expression, which are known resistance mechanisms to other nucleoside analogues. Its use can help validate the therapeutic hypothesis of targeting these pathways.

Preclinical and Clinical Development of Combination Therapies with Checkpoint Inhibitors

NUC-7738's unique mechanism of action, which involves disruption of RNA polyadenylation and subsequent immune modulation [1], has shown promising clinical activity in combination with pembrolizumab in PD-1 inhibitor-resistant melanoma [2]. This positions NUC-7738 as a high-value candidate for further combination studies aimed at overcoming immunotherapy resistance in solid tumors.

Procurement for Phase II/III Clinical Trials in Hematological Malignancies

NUC-7738 demonstrated preferential cytotoxic effects on leukemic stem cells and potent activity against a panel of hematological cancer cell lines in vitro [3]. This evidence supports its prioritization for procurement by organizations planning or conducting clinical trials in hematological malignancies, including leukemias and lymphomas, where current nucleoside analogue therapies face significant resistance challenges.

Pharmaceutical Development of Next-Generation ProTide Anticancer Agents

The comprehensive preclinical and early clinical data package for NUC-7738, including its structure-activity relationship (SAR), metabolic stability, and pharmacodynamic profile [3], serves as a benchmark for the development of novel phosphoramidate prodrugs. It provides a robust template for designing and evaluating new chemical entities in the ProTide class, making it a critical reference standard for medicinal chemistry and drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for NUC-7738

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.